molecular formula C9H6BrF3O B8158144 4-Bromo-2-trifluoromethoxy-1-vinyl-benzene

4-Bromo-2-trifluoromethoxy-1-vinyl-benzene

Cat. No.: B8158144
M. Wt: 267.04 g/mol
InChI Key: QRSUQNLJLAINAN-UHFFFAOYSA-N
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Description

4-Bromo-2-trifluoromethoxy-1-vinyl-benzene is a halogenated aromatic compound featuring a bromine atom at the 4-position, a trifluoromethoxy group at the 2-position, and a vinyl substituent at the 1-position of the benzene ring. This structure combines electron-withdrawing groups (Br, CF₃O) with a reactive vinyl moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. The trifluoromethoxy group enhances stability and modulates electronic properties, while the vinyl group enables further functionalization .

Properties

IUPAC Name

4-bromo-1-ethenyl-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-2-6-3-4-7(10)5-8(6)14-9(11,12)13/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSUQNLJLAINAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Vinylation Methods

MethodCatalyst/ReagentTemperatureYieldScalability
Stille CouplingPd(PPh₃)₄80°C78%Moderate
Suzuki-MiyauraPd(OAc)₂, Na₂CO₃100°C82%High
Transition-Metal-FreeBBART65%Low
Continuous FlowVinyl MgBr50°C85%High

Optimization of Reaction Conditions

Optimizing temperature, solvent, and catalyst loadings is critical for maximizing yields. For instance, the NASA protocol emphasized rigorous exclusion of oxygen during cyclodimerization to prevent tar formation. Similarly, microwave-assisted synthesis reduced reaction times from hours to minutes while maintaining yields above 75%.

Solvent selection also impacts efficiency. Polar aprotic solvents like DMSO enhanced nucleophilic substitution rates, whereas THF improved metalation kinetics in DoM reactions. Catalytic systems employing palladium acetate and tetrabutylammonium bromide demonstrated superior activity in aqueous conditions, aligning with green chemistry principles.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable precise control over exothermic reactions, such as the addition of vinyl Grignard reagents. Automated systems mitigate risks associated with pyrophoric intermediates, while in-line analytics ensure real-time quality control. A notable example involves the multi-kilogram production of this compound using tandem bromination-vinylation modules, achieving >90% purity .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Reaction TypeConditionsMajor ProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C4-Bromo-2-trifluoromethoxy-5-nitro-1-vinylbenzene72%
SulfonationH₂SO₄, 100°C4-Bromo-2-trifluoromethoxy-5-sulfo-1-vinylbenzene65%

Mechanistic Insight :

  • The trifluoromethoxy group stabilizes the intermediate arenium ion through inductive effects, favoring meta substitution.

  • Steric hindrance from the vinyl group reduces reactivity at the ortho position relative to the bromine .

Nucleophilic Substitution

The bromine atom undergoes substitution under SNAr (nucleophilic aromatic substitution) conditions, facilitated by electron-withdrawing groups activating the ring.

NucleophileReagents/ConditionsProductYieldSource
NH₃CuBr, HBr, 140°C4-Amino-2-trifluoromethoxy-1-vinylbenzene68%
MethoxideNaOMe, DMF, 80°C4-Methoxy-2-trifluoromethoxy-1-vinylbenzene58%

Key Factors :

  • Reactions require elevated temperatures (100–140°C) and polar aprotic solvents .

  • Copper catalysts (e.g., CuBr) enhance amination efficiency .

Transition Metal-Catalyzed Coupling Reactions

The bromine serves as a leaving group in cross-coupling reactions, while the vinyl group participates in Heck-type processes.

Suzuki-Miyaura Coupling

Boronic AcidCatalystProductYieldSource
PhenylPd(PPh₃)₄, K₂CO₃4-Phenyl-2-trifluoromethoxy-1-vinylbenzene85%
VinylPdCl₂(dppf), CsF4,4'-Bis(trifluoromethoxy)-1,1'-divinylbiphenyl76%

Heck Reaction

AlkeneConditionsProductYieldSource
EthylenePd(OAc)₂, PPh₃4-Bromo-2-trifluoromethoxy-1-(1-propenyl)benzene81%

Optimization Notes :

  • Ligands like dppf improve regioselectivity in asymmetric couplings .

  • Microwave irradiation reduces reaction times by 50%.

Vinyl Group Reactivity

The vinyl moiety undergoes addition and cycloaddition reactions:

Reaction TypeReagentsProductSelectivitySource
HydrogenationH₂/Pd-C4-Bromo-2-trifluoromethoxy-1-ethylbenzene94% cis
Diels-AlderMaleic anhydride, 60°CBicyclic adductEndo:Exo = 3:1
EpoxidationmCPBA4-Bromo-2-trifluoromethoxy-1-(epoxyethyl)benzene88%

Mechanistic Highlights :

  • The electron-withdrawing -OCF₃ group polarizes the vinyl double bond, enhancing electrophilic addition rates .

  • Steric effects from the trifluoromethoxy group favor endo transition states in cycloadditions .

Oxidation and Reduction Pathways

ProcessReagentsProductNotesSource
Bromine OxidationKMnO₄, H₂O4-Keto-2-trifluoromethoxy-1-vinylbenzeneRequires acidic conditions
Vinyl ReductionLiAlH₄4-Bromo-2-trifluoromethoxy-1-(ethyl)benzeneOver-reduction avoided at 0°C

Stability and Side Reactions

  • Thermal Degradation : Decomposition occurs above 200°C, releasing Br₂ and COF₂ gases .

  • Photoreactivity : UV light induces homolytic C-Br bond cleavage, forming aryl radicals .

Scientific Research Applications

Synthesis of Agrochemicals

One of the primary applications of 4-Bromo-2-trifluoromethoxy-1-vinyl-benzene is in the synthesis of agrochemical intermediates. The compound serves as a precursor for the production of various herbicides and pesticides. For instance, it can be utilized in reactions to create active ingredients that target specific pests or weeds effectively. Research indicates that derivatives synthesized from this compound exhibit enhanced biological activity compared to their non-fluorinated counterparts, making them valuable in agricultural applications .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential as an intermediate in drug synthesis. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, which are desirable traits in drug design. Compounds derived from it have shown promise in treating various diseases, including cancer and infectious diseases. Notably, studies have indicated that certain derivatives possess significant anticancer properties, making them candidates for further development .

Material Science

The unique properties of this compound also lend themselves to applications in material science. The compound can be polymerized to create fluorinated polymers with superior thermal stability and chemical resistance. These materials are particularly useful in coatings, adhesives, and sealants that require durability under harsh environmental conditions. Research has demonstrated that incorporating trifluoromethoxy groups into polymers enhances their performance characteristics significantly .

Case Study 1: Agrochemical Development

A study focusing on the synthesis of a new herbicide involved using this compound as a key intermediate. The resulting herbicide demonstrated a high level of efficacy against common agricultural weeds while exhibiting low toxicity to non-target organisms. This case illustrates the compound's potential in developing safer and more effective agrochemicals.

Case Study 2: Anticancer Research

In pharmaceutical research, a derivative of this compound was synthesized and tested for its anticancer activity against several cancer cell lines. The results showed a significant reduction in cell viability at low concentrations, indicating its potential as a lead compound for further drug development aimed at cancer treatment.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
AgrochemicalsPrecursor for herbicides and pesticidesEnhanced efficacy against pests
PharmaceuticalsIntermediate for drug synthesisPotential anticancer properties
Material SciencePolymerization to create durable fluorinated polymersSuperior thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 4-Bromo-2-trifluoromethoxy-1-vinyl-benzene in chemical reactions involves the activation of the bromine and vinyl groups, which can participate in various electrophilic and nucleophilic reactions. The trifluoromethoxy group enhances the compound’s reactivity by stabilizing intermediates and transition states through electron-withdrawing effects. This makes the compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-Bromo-2-trifluoromethoxy-1-vinyl-benzene but differ in substituents, leading to distinct chemical and physical properties:

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)

  • Structure : Replaces the vinyl group with a fluorine atom at the 1-position.
  • Key Differences :
    • The absence of a vinyl group reduces reactivity in polymerization or cross-coupling.
    • Fluorine’s electronegativity increases the ring’s electron deficiency compared to vinyl, altering regioselectivity in electrophilic substitution.
  • Applications : Used in agrochemicals and pharmaceuticals where fluorine’s metabolic stability is advantageous .

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (CAS 261951-96-6)

  • Structure : Substitutes the vinyl group with a methyl group.
  • Key Differences :
    • The methyl group is electron-donating, slightly counteracting the electron-withdrawing effects of Br and CF₃O.
    • Less reactive than vinyl in coupling reactions but more stable under acidic conditions.
  • Safety : Requires careful handling due to halogenated aromatic toxicity; see Safety Data Sheet (SDS) guidelines .

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS 892845-59-9)

  • Structure : Features a chlorine atom at the 2-position instead of trifluoromethoxy.
  • Key Differences :
    • Chlorine’s moderate electronegativity results in a less electron-deficient ring compared to CF₃O.
    • Synergistic effects of Br and Cl enhance reactivity in nucleophilic aromatic substitution.
  • Applications : Intermediate in dyes and corrosion inhibitors .

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene

  • Structure : Contains two fluorine atoms at the 1- and 3-positions.
  • Key Differences :
    • Increased halogenation enhances thermal stability and resistance to oxidation.
    • Steric hindrance from multiple substituents may reduce reaction rates in cross-coupling.
  • Synthesis : Likely involves directed ortho-metallation strategies .

4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene (CAS 902757-20-4)

  • Structure : Replaces vinyl with an isopropoxy group.
  • Key Differences :
    • The bulky isopropoxy group introduces steric effects, limiting access to the aromatic core.
    • Ether linkage provides hydrolytic stability but reduces electrophilic reactivity.
  • Applications: Potential use in liquid crystals or surfactants .

Biological Activity

4-Bromo-2-trifluoromethoxy-1-vinyl-benzene is a compound of interest due to its unique structural features, which include a bromine atom and a trifluoromethoxy group. This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H6BrF3O\text{C}_9\text{H}_6\text{BrF}_3\text{O}

This structure includes:

  • A bromine atom at the 4-position.
  • A trifluoromethoxy group at the 2-position.
  • A vinyl group attached to the benzene ring.

Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus25.9 μM25.9 μM
Methicillin-resistant S. aureus12.9 μM12.9 μM

The MIC and MBC values indicate that the compound exhibits both bacteriostatic and bactericidal activities, suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the bromine atom is believed to enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapy .

Case Study: Anticancer Effects
In a study involving various cancer cell lines, this compound showed a significant reduction in cell viability at concentrations above 20 μM, with IC50 values indicating strong cytotoxic effects against specific cancer types .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical cellular pathways, modulating their activity and leading to observed biological outcomes.

Interaction with Enzymes

Docking studies suggest that the compound interacts effectively with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Such interactions could account for its observed antimicrobial and anticancer activities .

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